molecular formula C18H12N4O4 B7688031 8-methyl-3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol

8-methyl-3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol

Cat. No. B7688031
M. Wt: 348.3 g/mol
InChI Key: XLDHUWIXXRYGDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methyl-3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 8-methyl-3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. This compound has also been shown to bind to metal ions, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects:
Studies have shown that 8-methyl-3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has cytotoxic effects on cancer cells in vitro, but its effects on normal cells are not well understood. This compound has also been shown to bind to metal ions, which may have implications for its use as a fluorescent probe in biological samples.

Advantages and Limitations for Lab Experiments

One advantage of using 8-methyl-3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol in lab experiments is its potential as a fluorescent probe for the detection of metal ions in biological samples. However, one limitation is that its effects on normal cells are not well understood, which may limit its potential as an anticancer agent.

Future Directions

There are several future directions for research on 8-methyl-3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol. One direction is to further investigate its potential as an anticancer agent, including its effects on normal cells and its mechanism of action. Another direction is to explore its potential as a luminescent material for use in optoelectronic devices. Additionally, further research is needed to fully understand its binding properties with metal ions and its potential as a fluorescent probe for the detection of metal ions in biological samples.

Synthesis Methods

The synthesis of 8-methyl-3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol involves the reaction of 8-methyl-2-quinolinol with 4-nitrobenzoyl hydrazide in the presence of phosphorous oxychloride and pyridine. The reaction yields a yellowish-brown solid that is purified through recrystallization.

Scientific Research Applications

8-methyl-3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, this compound has been used as a fluorescent probe for the detection of metal ions in biological samples. In material science, this compound has been studied for its potential as a luminescent material for use in optoelectronic devices.

properties

IUPAC Name

8-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O4/c1-10-3-2-4-12-9-14(17(23)19-15(10)12)16-20-18(26-21-16)11-5-7-13(8-6-11)22(24)25/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDHUWIXXRYGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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